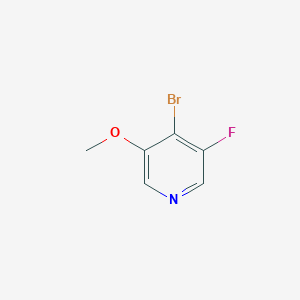

![molecular formula C9H10N4O2 B1529115 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 1955506-82-7](/img/structure/B1529115.png)

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Übersicht

Beschreibung

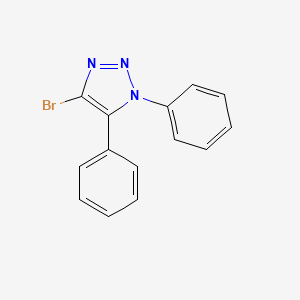

Triazole compounds, including “1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid”, are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds often involves Cu- and Ru-catalyzed click reactions . For example, chiral derivatives of a triazole monomer can be prepared via a ruthenium-catalyzed azide alkyne cycloaddition (RuAAC) .Molecular Structure Analysis

Triazole compounds have a molecular formula of C2H3N3 . They are nitrogenous heterocyclic moieties and are present as a central structural component in a number of drug classes . They have the capacity to form several low energy conformers .Chemical Reactions Analysis

Triazole compounds are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation . They are also involved in various chemical reactions monitored by thin layer chromatography (TLC) on precoated silica gel .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis

1,2,3-triazoles, such as the compound , are a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They are used in the development of new catalytic and eco-compatible approaches .

Medicinal Chemistry

These compounds have shown significant potential in medicinal chemistry. They have been used in the development of drugs for c-Met inhibition or GABA A modulating activity . They have also shown potential as targeted cancer agents and drugs used in combination therapy for the treatment of Hepatocellular Carcinoma (HCC) .

Fluorescent Probes

1,2,3-triazoles have been used as fluorescent probes . This application is particularly useful in biological and chemical research where these probes can help visualize or detect specific components or processes.

Structural Units of Polymers

These compounds have been used as structural units of polymers . This application is particularly relevant in the field of materials science and engineering.

Bioconjugation Strategies

1H-1,2,3-triazole derivatives have become relevant in bioconjugation strategies . This involves using these compounds to create complex structures with biological molecules, which can be used in various fields including drug delivery and biosensing.

Industrial Applications

These derivatives have been extensively used as synthetic intermediates in many industrial applications such as manufacturing of agrochemicals, corrosion inhibitors, photostabilizers, and dyes .

Supramolecular Chemistry

1H-1,2,3-triazole derivatives play an important role in supramolecular chemistry . This involves the study of systems of molecules and how they interact, which is crucial in many areas of chemistry and biology.

Biosensors

Compounds containing 1H-1,2,3-triazole core have been applied in the development of biosensors used in clinical diagnostic assays . This application is particularly important in the medical field, where rapid and accurate diagnosis is crucial.

Wirkmechanismus

Target of Action

It’s known that compounds containing a triazole moiety can interact with a variety of enzymes and receptors in the biological system . For instance, some 1,5-disubstituted 1,2,3-triazoles have been tested as inhibitors of Rho GTPases, which play an important role in hyperproliferative and neoplastic diseases .

Mode of Action

The 1,2,3-triazole ring is known to produce anti-che activity by inhibiting both ache and buche activities . This suggests that the compound might interact with its targets and inhibit their activities, leading to changes in cellular functions.

Biochemical Pathways

It’s known that triazole compounds can affect various biochemical pathways due to their ability to interact with different enzymes and receptors .

Pharmacokinetics

It’s known that the 1,2,3-triazole ring possesses low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions . These properties suggest that the compound might have good bioavailability.

Action Environment

It’s known that all compounds were phosphorescent in solution, where the 1,2,3-triazole-based complexes showed unusually strong dependence on dissolved oxygen . This suggests that environmental factors such as oxygen levels might influence the compound’s action and stability.

Zukünftige Richtungen

Triazole compounds have gained increasing interest among peptidic foldamers, as they are easily prepared via Cu- and Ru-catalyzed click reactions . Their capacity to form several low energy conformers may be used to effect structural diversity when the monomers are inserted into various peptide sequences . This could facilitate new applications for these artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)benzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-3-4-13-8-2-1-6(9(14)15)5-7(8)11-12-13/h1-2,5H,3-4,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEUYSBMZHVAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=NN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid | |

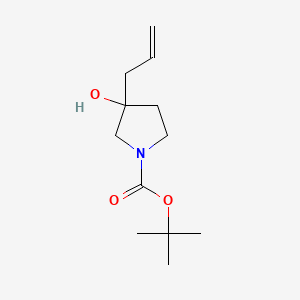

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

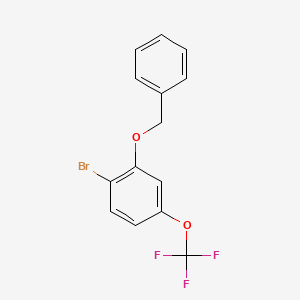

![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)

![[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride](/img/structure/B1529054.png)